molecular formula C8H9N5O B13026467 3-(2-Aminoethyl)pteridin-4(3H)-one

3-(2-Aminoethyl)pteridin-4(3H)-one

Cat. No.: B13026467
M. Wt: 191.19 g/mol
InChI Key: ZNTNHYMLFOKKTD-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)pteridin-4(3H)-one is a synthetic small molecule based on the pteridin-4(3H)-one scaffold, a heterocyclic system of significant interest in medicinal chemistry and chemical biology research . The pteridine core consists of a pyrimidine ring fused with a pyrazine ring, and pteridines in general are known to participate in a wide array of biological processes . This particular analog is functionalized with a 2-aminoethyl side chain at the N3 position, which may influence its solubility and interaction with biological targets. Research Applications and Value While the specific biological profile of this compound is a subject of ongoing investigation, its structural class suggests several promising research avenues. Recent studies have highlighted pteridinone derivatives as a valuable scaffold for developing highly selective kinase inhibitors . For instance, analogs based on this core structure have been successfully optimized into potent and selective probes for phosphoinositide-3-kinase (PI3K) isoforms, demonstrating the potential of this chemotype in modulating cell signaling pathways relevant to cell division, migration, and survival . Researchers can utilize this compound as a building block to explore structure-activity relationships (SAR) or as a starting point for developing novel inhibitors for various kinases and other enzymatic targets. Handling and Usage This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated environment. The compound's stability and solubility should be determined by the researcher in specific buffer systems.

Properties

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

3-(2-aminoethyl)pteridin-4-one

InChI

InChI=1S/C8H9N5O/c9-1-4-13-5-12-7-6(8(13)14)10-2-3-11-7/h2-3,5H,1,4,9H2

InChI Key

ZNTNHYMLFOKKTD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=O)N(C=N2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)pteridin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4,5-triaminopyrimidine with glyoxal in the presence of an acid catalyst to form the pteridine ring system. The resulting intermediate is then reacted with ethylenediamine to introduce the 2-aminoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)pteridin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pteridine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4,7-dione derivatives, while substitution reactions can produce various alkyl or acyl pteridines.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Research indicates that 3-(2-Aminoethyl)pteridin-4(3H)-one exhibits significant antimicrobial properties. In studies involving various synthesized pteridine derivatives, compounds structurally related to this compound demonstrated moderate to good antibacterial activities against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
    • The compound's effectiveness was measured using the agar well-diffusion method, where it showed promising inhibition zones against these pathogens, suggesting its potential as an antimicrobial agent.
  • Anticancer Potential :
    • The compound is being explored for its anticancer properties. Its structural similarity to known anticancer agents like methotrexate suggests that it may interact with similar biological pathways involved in cancer cell proliferation .
    • Preliminary studies have indicated that modifications to the pteridine structure can lead to enhanced anticancer activity, making it a candidate for further drug development.

Biochemical Research

  • Cofactor Role :
    • Pteridines play a crucial role as cofactors in various enzymatic reactions, particularly in the synthesis of neurotransmitters and nucleotides. The unique side chain of this compound may enhance its efficacy as a cofactor in biochemical reactions .
  • Mechanistic Studies :
    • Understanding the interactions of this compound with biological systems is vital for elucidating its mechanisms of action. Studies focusing on its reactivity with specific enzymes can provide insights into its potential therapeutic roles .

Synthetic Routes and Modifications

Several synthetic pathways have been developed for producing this compound, allowing for structural modifications that can enhance its biological activity. For instance, variations in substituents on the pteridine ring have been shown to influence both antimicrobial and anticancer activities .

Compound NameStructureBiological ActivityUnique Features
This compoundStructureAntimicrobial, AnticancerEnhanced solubility due to aminoethyl side chain
MethotrexateStructureAntineoplasticFolic acid analog with similar core structure
BiopterinStructureCofactor in neurotransmitter synthesisCritical role in enzymatic reactions

Antibacterial Activity Results Table

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
This compound25.3 (S. aureus)25
Chloramphenicol31.2 (S. aureus)8.25
Compound X22.9 (B. cereus)8.25

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)pteridin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes involved in folate metabolism. This binding can disrupt the normal function of the enzyme, leading to altered metabolic pathways.

Comparison with Similar Compounds

Pteridin-4(3H)-one Derivatives

  • 3-Allyl-2-anilinopteridin-4(3H)-one (): Substituents: Allyl (position 3), anilino (position 2). Properties: X-ray crystallography confirms planar pteridin rings with substituents influencing π-π stacking.
  • 3-Isopropyl-2-anilinopteridin-4(3H)-one (): Substituents: Isopropyl (position 3), anilino (position 2). Properties: Bulky isopropyl groups may hinder intermolecular interactions, contrasting with the flexible aminoethyl side chain, which could enhance binding to polar targets .

3-(Piperidin-3-yl)pteridin-4(3H)-one ():

  • Substituents : Piperidin-3-yl (position 3).
  • Properties : The cyclic amine introduces rigidity and basicity (pKa ~10–11), differing from the primary amine in the target compound, which may exhibit higher nucleophilicity and lower steric hindrance .

2,3-Disubstituted Pteridin-4(3H)-ones ():

  • Synthesis: Derived from iminophosphorane intermediates, these compounds highlight the versatility of the pteridin scaffold. For example, 2-aryl-3-alkyl derivatives exhibit tunable electronic profiles based on substituent electronegativity .

3-Ethyl-2-(propan-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-one ():

  • Core Structure: Thieno-pyrimidinone instead of pteridin.
  • Properties: The sulfur atom in the thiophene ring increases lipophilicity (logP ~2.5–3.0) compared to the nitrogen-rich pteridin system (logP ~0.5–1.5). The 2-isopropylamino group may mimic hydrogen-bonding patterns of the aminoethyl chain .

3-(2-Aminoethyl)-2-phenylquinazolin-4(3H)-one ():

  • Core Structure: Quinazolinone (fused benzene-pyrimidine).
  • Properties: The phenyl group at position 2 enhances aromatic stacking, while the aminoethyl side chain parallels the target compound. Quinazolinones generally exhibit higher metabolic stability but lower solubility than pteridinones .

Physicochemical and Spectroscopic Data

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Notable Spectral Data (1H NMR, δ ppm)
This compound* C₈H₁₀N₄O 178.19 Not reported NH₂ (δ 1.5–2.5), C=O (1680–1700 cm⁻¹) H-2 (δ 8.2), H-6 (δ 7.8)
3-Allyl-2-anilinopteridin-4(3H)-one C₁₅H₁₃N₅O 283.30 268–270 C=O (1690 cm⁻¹), NH (3360 cm⁻¹) Allyl protons (δ 5.1–5.9)
3-(Piperidin-3-yl)pteridin-4(3H)-one C₁₁H₁₄N₄O 218.26 Not reported Piperidinyl (δ 1.2–3.0) Aromatic protons (δ 7.5–8.3)
3-Ethyl-2-(propan-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-one C₁₆H₁₈N₄OS 320.40 Not reported S-heterocycle, NH (δ 2.5) Pyridinyl protons (δ 7.9–8.5)
3-(2-Aminoethyl)-2-phenylquinazolin-4(3H)-one C₁₆H₁₅N₃O 265.32 Not reported Phenyl (δ 7.3–7.6) Quinazolinone NH (δ 10.2)

*Predicted data based on structural analogs.

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